Pentafluorophenyl 2-morpholinobenzoate
Overview
Description
Pentafluorophenyl 2-morpholinobenzoate is a chemical compound with the molecular formula C17H12F5NO3 and a molecular weight of 373.28 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a morpholinobenzoate moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-morpholinobenzoate can be synthesized through the esterification of 2-morpholinobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-morpholinobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The primary products are 2-morpholinobenzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 2-morpholinobenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-morpholinobenzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon in the ester bond. This makes the compound highly reactive towards nucleophilic attack, facilitating the formation of new covalent bonds . The morpholinobenzoate moiety provides additional stability and reactivity, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and are used in similar applications, such as bioconjugation and organic synthesis.
Morpholinobenzoates: Compounds containing the morpholinobenzoate moiety are also used in organic synthesis and drug development.
Uniqueness
Pentafluorophenyl 2-morpholinobenzoate is unique due to the combination of the pentafluorophenyl group and the morpholinobenzoate moiety. This combination provides enhanced reactivity and stability, making it a valuable compound in various scientific research applications. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it versatile for use in different fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUNMKSTOOWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640194 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-59-8 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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